molecular formula C20H22N2O B10852846 N-(1-adamantyl)quinoline-2-carboxamide

N-(1-adamantyl)quinoline-2-carboxamide

Cat. No.: B10852846
M. Wt: 306.4 g/mol
InChI Key: JRSHTOGGDUKFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Adamantyl)quinoline-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and infectious disease research. It is characterized by a quinoline core substituted at the 2-position with a carboxamide group bearing a rigid, lipophilic 1-adamantyl moiety. The adamantyl group is known to enhance metabolic stability and membrane permeability, which are critical for bioavailability in drug design . This compound has demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis ( M.tb ), with a reported Minimum Inhibitory Concentration (MIC) of 4 µg/mL in preclinical studies . Its primary mechanism of action is hypothesized to involve the inhibition of MmpL3, a key transmembrane transporter essential for the synthesis of the mycobacterial cell wall . Disruption of MmpL3 function prevents the transport of mycolic acids, collapsing the bacterial permeability barrier and leading to cell death. Structural studies highlight that the 2-carboxamide side-chain and the adamantyl group are crucial for optimal target binding and potency, with modifications at these positions often leading to a loss of activity . Beyond its antitubercular properties, adamantyl-containing carboxamides are also investigated for other therapeutic applications. For instance, similar structural motifs have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders like type 2 diabetes and obesity . Furthermore, recent research has developed related N-adamantyl quinoline carboxamide derivatives for use as fluorescent probes to image the cannabinoid receptor subtype 2 (CB2R), showcasing the versatility of this chemical scaffold in bioimaging and neuroscience research . The compound can be synthesized via several methods, including Gould-Jacobs cyclization and amide coupling, with the latter often providing high purity and scalability . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-adamantyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-19(18-6-5-16-3-1-2-4-17(16)21-18)22-20-10-13-7-14(11-20)9-15(8-13)12-20/h1-6,13-15H,7-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSHTOGGDUKFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Synthesis

Although less commonly reported, the Friedländer quinoline synthesis offers an alternative pathway. Condensation of 2-aminobenzaldehyde derivatives with adamantane-1-carboxaldehyde in acidic ethanol produces the quinoline scaffold. However, this method suffers from lower yields (~50%) due to competing side reactions, such as aldol condensation of the aldehyde.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate cyclization steps. For example, heating a mixture of 2-aminophenyl ketone and EMME at 150°C for 20 minutes under microwave conditions achieves 85% conversion to the quinoline ester, reducing reaction time from hours to minutes.

Optimization of Reaction Conditions

Temperature and Time Dependence

A study comparing conventional and microwave-assisted Gould-Jacobs cyclization revealed:

  • Conventional Heating : 250°C for 4 hours → 70% yield.

  • Microwave Irradiation : 150°C for 20 minutes → 82% yield.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of adamantylamine, while non-polar solvents (toluene, xylene) enhance thermal stability during cyclization.

Catalytic Additives

Adding 10 mol% p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst accelerates imine formation in Friedländer syntheses, improving yields to 65%.

Analytical Characterization

Spectroscopic Methods

  • <sup>1</sup>H NMR : Adamantyl protons resonate as multiplet signals at δ 1.6–2.1 ppm, while quinoline aromatic protons appear at δ 7.5–8.5 ppm.

  • IR Spectroscopy : Stretching vibrations at 1650 cm<sup>−1</sup> (amide C=O) and 3300 cm<sup>−1</sup> (N-H) confirm successful coupling.

X-ray Crystallography

Single-crystal analysis reveals a dihedral angle of 12.5° between the adamantane and quinoline planes, indicating minimal conjugation and a rigid, three-dimensional structure.

Comparative Analysis of Synthetic Methods

MethodKey ReactantsConditionsYield (%)AdvantagesLimitations
Gould-Jacobs CyclizationAniline, EMME250°C, diphenyl ether70–85High regioselectivityHigh energy input
Microwave-AssistedAniline, EMME150°C, microwave, 20 min82–85Rapid reaction timeSpecialized equipment needed
Friedländer Synthesis2-Aminobenzaldehyde, Adamantane-1-carboxaldehydeEthanol, HCl, reflux50–65Simple setupLow yield, side reactions
Amide CouplingQuinoline-2-carboxylic acid, 1-AdamantylamineDMF, HOBt, DIPEA75–90High purity, scalableCost of coupling reagents

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the adamantyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: N-(1-adamantyl)quinoline-2-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-adamantyl)quinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit the function of essential enzymes in the microbial cell, leading to cell death . The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the adamantyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Substituent Effects on the Quinoline Core

  • Position and Halogen Substitution: 5-Bromo Substitution (Compound 20): N-(1-Adamantyl)-5-bromoquinoline-2-carboxamide (MIC = 4 µg/mL against M.tb) demonstrates superior potency compared to 7-bromo (MIC = 8 µg/mL) or 5,7-dibromo analogs (MIC = 16 µg/mL), indicating steric and electronic preferences at the 5-position . Carboxamide Position: Moving the carboxamide from the 2- to 4-position on the quinoline ring abolishes activity, underscoring the necessity of the 2-carboxamide for target engagement .

Adamantyl vs. Other Hydrophobic Groups

  • N-Cycloheptylquinoline-2-carboxamide (7): Exhibits moderate antimycobacterial activity (MIC = 32 µg/mL), suggesting the adamantyl group’s superior steric bulk and rigidity enhance binding .
  • N-(2-Phenylethyl)quinoline-2-carboxamide (11): Shows high activity (MIC = 8 µg/mL), but lacks the adamantyl group’s metabolic stability, leading to shorter plasma half-lives .

Tautomeric and Isosteric Modifications

  • 4-Hydroxyquinoline Isostere: Replacement of the quinoline NH with a hydroxyl group reduces potency, highlighting the role of hydrogen bonding in receptor interactions .
  • Thieno[2,3-b]quinoline Analogs: Derivatives like 3-amino-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-thienoquinoline-2-carboxamide (CAS 135747-45-4) exhibit divergent activities, emphasizing core scaffold flexibility .

Pharmacokinetic and Physicochemical Properties

Compound Substituents Solubility (mg/mL) Permeability (×10⁻⁶ cm/s) Plasma Protein Binding (%) MIC (M.tb, µg/mL)
N-(1-Adamantyl)-5-bromo (20) 5-Br, 1-adamantyl 0.007 186 98 4
N-Cycloheptyl (7) Cycloheptyl 0.12 220 85 32
N-(2-Phenylethyl) (11) Phenylethyl 0.09 195 90 8
N-(4-Nitrophenyl) 4-NO₂-phenyl (C16H11N3O3) 0.15 170 75 Inactive

Data sourced from

  • Solubility and Permeability : The adamantyl-containing compound 20 exhibits poor aqueous solubility (0.007 mg/mL) due to high lipophilicity, whereas cycloheptyl and phenylethyl analogs show improved solubility .
  • Plasma Protein Binding : Compound 20’s high plasma protein binding (98%) may limit free drug availability, necessitating structural optimization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-adamantyl)quinoline-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between quinoline-2-carboxylic acid derivatives and 1-adamantylamine. Key steps include refluxing in ethanol or dimethylformamide (DMF) with catalytic piperidine to facilitate amide bond formation. Reaction optimization may involve adjusting solvent polarity, temperature (e.g., 80–100°C), and stoichiometric ratios of reactants. Post-synthesis purification typically employs column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm adamantyl and quinoline proton environments (e.g., adamantyl CH2_2 signals at δ 1.6–2.1 ppm and quinoline aromatic protons at δ 7.5–8.9 ppm) .
  • Infrared Spectroscopy (IR) : Verify amide C=O stretching at ~1650–1680 cm1^{-1} and N–H bending at ~1550 cm1^{-1} .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns or unexpected IR absorptions) for adamantyl-containing carboxamides?

  • Methodological Answer : Discrepancies often arise from conformational rigidity of the adamantyl group or solvent-induced shifts. Strategies include:

  • Variable-Temperature NMR : To observe dynamic effects (e.g., coalescence of split peaks at elevated temperatures) .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., C=O bond length ~1.23 Å and amide torsion angles <10°) .
  • Computational Modeling : Density Functional Theory (DFT) simulations to predict vibrational spectra and compare with experimental IR data .

Q. How can researchers investigate the antiproliferative mechanisms of this compound in cancer cells?

  • Methodological Answer :

  • In Vitro Assays : Measure IC50_{50} values using MTT or CellTiter-Glo® assays across cell lines (e.g., HeLa, MCF-7).
  • Apoptosis Markers : Western blotting for caspase-3/7 activation and PARP cleavage .
  • Molecular Docking : Predict binding affinity to targets like tubulin or kinases using AutoDock Vina, with adamantyl’s hydrophobic pocket interactions as a focus .

Q. What analytical challenges arise in quantifying trace impurities (e.g., synthetic byproducts) in this compound?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use electrospray ionization (ESI) in positive ion mode to detect impurities at ppm levels. Common byproducts include unreacted quinoline-2-carboxylic acid (m/z 174.1) or adamantylamine adducts (m/z 150.2) .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify labile functional groups (e.g., amide hydrolysis under pH 12) .

Regulatory and Safety Considerations

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS Category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize amide-containing waste with 10% acetic acid before disposal .

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